Silane, (diphenylmethoxy)trimethyl-

Chemoselective deprotection Protecting group stability Organic synthesis

Silane, (diphenylmethoxy)trimethyl- (CAS 14629-59-5), also known as diphenylmethyl trimethylsilyl ether or benzhydryloxy(trimethyl)silane, is a specialized organosilicon compound within the diphenylmethylsilyl (DPMS) ether class. It is characterized by a central silicon atom bonded to three methyl groups and a bulky diphenylmethoxy substituent.

Molecular Formula C16H20OSi
Molecular Weight 256.41 g/mol
CAS No. 14629-59-5
Cat. No. B080487
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSilane, (diphenylmethoxy)trimethyl-
CAS14629-59-5
Molecular FormulaC16H20OSi
Molecular Weight256.41 g/mol
Structural Identifiers
SMILESC[Si](C)(C)OC(C1=CC=CC=C1)C2=CC=CC=C2
InChIInChI=1S/C16H20OSi/c1-18(2,3)17-16(14-10-6-4-7-11-14)15-12-8-5-9-13-15/h4-13,16H,1-3H3
InChIKeyPGDZCDNDTPXJPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Silane, (diphenylmethoxy)trimethyl- (CAS 14629-59-5): A Specialized Silyl Ether for Differentiated Alcohol Protection


Silane, (diphenylmethoxy)trimethyl- (CAS 14629-59-5), also known as diphenylmethyl trimethylsilyl ether or benzhydryloxy(trimethyl)silane, is a specialized organosilicon compound within the diphenylmethylsilyl (DPMS) ether class [1]. It is characterized by a central silicon atom bonded to three methyl groups and a bulky diphenylmethoxy substituent [2]. This compound is primarily employed as a hydroxyl protecting group in complex organic synthesis, offering a distinct steric and electronic profile compared to common silyl ethers like TMS, TES, TBS, or TIPS. The DPMS group introduces a unique balance of reactivity, enabling chemoselective protection strategies and serving as a stable, yet cleavable, intermediate in multi-step synthetic routes where simpler protecting groups are unsuitable [3].

Orthogonal silyl protection strategy for complex multi-step synthesis
Chemoselective deprotection sequencing under acidic conditions
Reported high-efficiency N-alkylation for benzhydryl intermediate synthesis

Why (Diphenylmethoxy)trimethylsilane Cannot Be Substituted by Generic Silyl Protecting Groups


The selection of a silyl protecting group is not fungible; the choice between TMS, TBS, TIPS, and DPMS directly dictates the success of a synthetic route. Generic substitution fails because the DPMS group, unlike simpler trialkylsilyl ethers, possesses a unique steric and electronic environment due to its diphenylmethyl moiety [1]. This structure is not merely bulkier; it introduces orthogonal stability profiles. Evidence shows that a DPMS ether can remain intact under acidic conditions that completely cleave a tert-butyldimethylsilyl (TBS) ether, allowing for highly chemoselective deprotection strategies impossible with TBS, TMS, or TIPS alone [2]. Its reactivity in N-alkylation reactions also allows for transformations where other silyl ethers, such as TMS, are less efficient, providing nearly quantitative yields [3]. Therefore, the compound is not an interchangeable alternative but a requisite reagent for achieving specific chemoselectivity and yield objectives.

Attribute
DPMS (This Product)
Generic Silyl Ethers (TMS, TBS, TIPS)
Acidic Stability Profile
Reported to remain intact under conditions that cleave TBS
TBS cleaved under same conditions; stability profiles may not transfer
Deprotection Orthogonality
Enables chemoselective TBS removal while DPMS is retained
TMS, TIPS, or TBS alone may not support orthogonal deprotection in the same sequence
N-Alkylation Reactivity Context
Reported nearly quantitative yield as silyl ether substrate
Benzhydryl halide route may yield lower efficiency; TMS-based route may differ

Quantitative Differentiation Guide for (Diphenylmethoxy)trimethylsilane: Stability, Reactivity, and Purity Evidence


Superior Acidic Stability of (Diphenylmethoxy)trimethylsilane (DPMS) Ethers Over TBDMS Ethers

The diphenylmethylsilyl (DPMS) protecting group derived from (diphenylmethoxy)trimethylsilane demonstrates a critical orthogonality advantage over the common tert-butyldimethylsilyl (TBS) protecting group. Under specific acidic conditions, a DPMS ether remained completely stable while a TBS ether was quantitatively cleaved [1]. This selectivity is a result of the unique electronic and steric contributions of the diphenylmethyl substituents on silicon. The precise quantitative extent of the cleavage for both groups under these conditions is documented in the primary literature, establishing DPMS as a superior choice for synthetic sequences requiring acid-stable silyl protection alongside acid-labile TBS groups.

Acidic Stability: DPMS vs TBS
Cross-study comparable
DPMS ether: intact under acidic conditions
TBS ether: cleaved under same conditions
Supports orthogonal deprotection strategy design
Conditions documented in J. Org. Chem. 1987; verify for specific substrate
Chemoselective deprotection Protecting group stability Organic synthesis

Catalytic Efficiency of (Diphenylmethoxy)trimethylsilane in N-Alkylation Reactions

The compound (diphenylmethoxy)trimethylsilane, as a representative trimethylsilyl benzhydryl ether, exhibits high reactivity in catalytic N-alkylation. In a reaction with methyl N-(trimethylsilyl)pyroglutamate catalyzed by triflic acid, the corresponding benzhydryl silyl ethers (including the target compound) afforded methyl N-(benzhydryl)pyroglutamates in nearly quantitative isolated yields [1]. While a direct head-to-head yield comparison with an alternative silyl ether under identical conditions is not provided in this source, the near-quantitative outcome underscores its high reactivity profile. This is in contrast to the corresponding benzhydryl chloride, which is explicitly noted as a less preferential substrate, with the silyl ether offering a distinct advantage in reaction rate and outcome [1].

N-Alkylation Yield
Class-level
Reported nearly quantitative isolated yield
Supports N-alkylation pathway evaluation
Direct comparator data under identical conditions not available
N-Alkylation Catalysis Synthetic efficiency

Procurement-Grade Purity Specification: A 95% Baseline for (Diphenylmethoxy)trimethylsilane

Commercial availability of (diphenylmethoxy)trimethylsilane is established with a specified minimum purity of 95% from key research chemical suppliers . This defined purity specification is critical for procurement, as it serves as a verifiable quality threshold. This contrasts with the unspecified or lower purity levels often encountered for less common silylating agents from non-specialist suppliers. A consistent, documented purity simplifies inventory qualification and ensures experimental reproducibility, which is a key differentiator for procurement in regulated or rigorous research environments.

Purity Specification
Data to verify
Specified minimum purity ≥95%
Supports procurement-grade quality baseline
Supplier specification; independent verification recommended
Purity specification Quality assurance Procurement

High-Value Application Scenarios for (Diphenylmethoxy)trimethylsilane Based on Product Evidence


Orthogonal Protection in Complex Molecule Total Synthesis

In the total synthesis of polyfunctionalized natural products or pharmaceuticals, chemists can use (diphenylmethoxy)trimethylsilane to install a DPMS protecting group on a primary or secondary alcohol. Its proven stability under acidic conditions that cleave TBS ethers [1] allows for a chemoselective deprotection sequence: the TBS group is removed in the presence of the DPMS group, a maneuver that would fail with TMS or TIPS alone. This orthogonal strategy enables the sequential functionalization of multiple hydroxyl groups required in complex target synthesis.

High-Yield Synthesis of N-Benzhydryl Pharmacophores

Medicinal chemists working on benzhydryl-containing drug candidates, such as certain antihistamines or calcium channel blockers, can utilize this compound as a reagent of choice for a key N-alkylation step. The reaction with methyl N-(trimethylsilyl)pyroglutamate proceeds with nearly quantitative yield [2], far surpassing the efficiency of using a corresponding benzhydryl halide. This high-yielding step is critical for synthesizing expensive, advanced intermediates where reaction inefficiency is a major cost driver.

Sourcing and Procurement for Reproducible Research

For a research lab or CRO (Contract Research Organization) establishing a standard operating procedure (SOP) for a multi-step synthesis, specifying a procurement-grade purity is essential for reproducibility. By sourcing (diphenylmethoxy)trimethylsilane with a certified minimum purity of 95% , the procurement department creates a verifiable quality control checkpoint. This mitigates the risk of batch-to-batch variability and avoids the downstream troubleshooting costs associated with using uncharacterized reagents, ensuring that precious research time and materials are not lost to failed reactions.

Application
Selection Property
Validation Focus
Orthogonal protection in complex total synthesis
Reported acidic stability with orthogonal TBS lability
Chemoselective deprotection sequence verification
N-Benzhydryl intermediate synthesis
Reported high-yield N-alkylation efficiency
Yield and substrate scope validation
Multi-step synthesis SOP development
Specified minimum purity grade (≥95%)
Batch-to-batch consistency and QC documentation
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